molecular formula C19H19N3O2S B11004452 N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B11004452
M. Wt: 353.4 g/mol
InChI Key: OETMLFAYDOWMJM-UHFFFAOYSA-N
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Description

N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    N-benzyl: The benzyl group attached to the nitrogen atom.

    5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}: This part contains a pyrimidine ring with a sulfur atom and two methyl groups.

    furan-2-carboxamide: The furan ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of a benzylamine derivative with a pyrimidine thiol, followed by cyclization to form the furan ring. Detailed reaction conditions and intermediates would be essential for a comprehensive understanding.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically employ custom synthetic routes. Optimization for large-scale production would require further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the benzyl or furan positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would provide valuable insights.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Chemistry: As a synthetic intermediate or building block.

    Biology: Potential bioactivity, enzyme inhibition, or receptor binding.

    Medicine: Drug discovery or development.

    Industry: Catalysts, ligands, or materials science.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling cascades.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-benzyl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-13-10-14(2)22-19(21-13)25-12-16-8-9-17(24-16)18(23)20-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

OETMLFAYDOWMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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